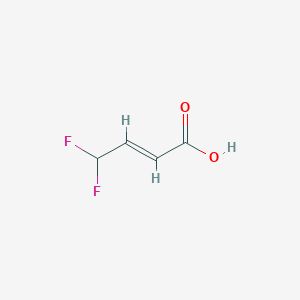

4,4-Difluoro-but-2-enoic acid

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry has become a cornerstone of modern chemical research, with profound impacts across pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The strategic incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com It is estimated that over 20% of all pharmaceutical drugs and more than half of agricultural chemicals contain at least one fluorine atom. cas.cnwikipedia.org

The significance of organofluorine compounds stems from several key property enhancements:

Improved Bioavailability and Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation. This enhances the stability and in vivo lifetime of drug candidates. cas.cn

Enhanced Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. cas.cn

Modulation of Acidity/Basicity : As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. researchgate.net

Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule, which is critical for its interaction with biological targets. researchgate.net

These unique attributes have led to the development of numerous successful products, including pharmaceuticals like the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex), as well as widely used agrochemicals. numberanalytics.com The continuous demand for novel molecules with tailored properties ensures that organofluorine chemistry remains a vibrant and rapidly developing field. cas.cnbenthamdirect.com

Structural Features of 4,4-Difluoro-but-2-enoic Acid and Implications for Reactivity

(2E)-4,4-Difluoro-but-2-enoic acid is an unsaturated carboxylic acid with the molecular formula C₄H₄F₂O₂. Its structure is defined by a four-carbon chain featuring a trans-configured (E) double bond between carbons 2 and 3, and two fluorine atoms at the 4-position.

The key structural features and their implications for the molecule's reactivity are:

Geminal Difluoro Group : The two fluorine atoms at the C4 position are strongly electron-withdrawing. This electronic effect significantly enhances the acidity of the carboxylic acid group compared to its non-fluorinated analogs.

α,β-Unsaturated System : The conjugated system, comprising the double bond and the carbonyl group, makes the molecule susceptible to various addition reactions. The electron-withdrawing nature of the difluoro group influences the electrophilicity of the double bond.

Stereochemistry : The molecule typically exists as the (E)-isomer (trans configuration), which is generally more thermodynamically stable. lookchem.com This defined stereochemistry is crucial for its application as a building block in stereoselective synthesis.

These features make this compound a valuable intermediate. It can undergo reactions at the carboxylic acid group (e.g., esterification), additions across the double bond, and serve as a precursor for more complex fluorinated structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 944328-71-6 sigmaaldrich.com |

| Molecular Formula | C₄H₄F₂O₂ |

| Molecular Weight | 122.07 g/mol |

| IUPAC Name | 4,4-difluorobut-2-enoic acid sigmaaldrich.com |

| Physical Form | Solid or liquid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| Storage Conditions | Inert atmosphere, 2-8°C sigmaaldrich.com |

Historical Context and Evolution of Research on Difluorinated α,β-Unsaturated Carboxylic Acids

Research into fluorinated compounds surged following the discovery in the 1950s that fluorinated corticosteroids exhibited enhanced biological activity compared to their non-fluorinated parents. worktribe.com The development of synthetic methods for creating specific organofluorine structures has been a major focus ever since.

The synthesis of difluorinated α,β-unsaturated carboxylic acids like this compound has evolved through several key approaches:

Dehydration of Hydroxy Precursors : Early and widely reported methods involve the dehydration of corresponding 3-hydroxy esters. For instance, ethyl 4,4-difluoro-3-hydroxy-butanoate can be dehydrated to form ethyl (E)-4,4-difluoro-but-2-enoate, which is then hydrolyzed to the target acid. google.comgoogle.com Reagents like phosphorus pentoxide (P₂O₅) or systems like methanesulfonyl chloride with triethylamine (B128534) have been employed for this elimination step. google.com

Direct Fluorination : Alternative strategies use electrophilic fluorinating agents to introduce fluorine atoms onto a butenoic acid derivative. However, these methods can sometimes result in lower yields due to side reactions.

Decarboxylative Reactions : More recent advancements in synthetic methodology include copper- or iron-catalyzed decarboxylative reactions of α,β-unsaturated carboxylic acids. acs.org These methods allow for the stereoselective introduction of difluoromethyl groups, offering novel pathways to access these valuable compounds under mild conditions. acs.orgnih.gov

The progression from harsh dehydration conditions to more sophisticated and selective catalytic methods reflects the broader trend in organic synthesis toward greater efficiency and functional group tolerance. benthamdirect.com These advancements have made compounds like this compound more accessible for research and development in medicinal chemistry and materials science.

Table 2: Comparison of Structurally Related Fluorinated Carboxylic Acids

| Compound Name | Molecular Formula | Key Distinguishing Features |

| This compound | C₄H₄F₂O₂ | Geminal difluoro group at the 4-position of an α,β-unsaturated acid. |

| (E)-4,4,4-Trifluorobut-2-enoic acid | C₄H₃F₃O₂ | Contains a trifluoromethyl group instead of a difluoromethyl group, further increasing electron withdrawal. ambeed.com |

| 2,2-Difluorobut-3-enoic acid | C₄H₄F₂O₂ | Fluorine atoms are at the C2 position, and the double bond is at C3-C4, altering the electronic effects on the carboxylic acid. |

| (E)-4-Bromo-4,4-difluoro-but-2-enoic acid | C₄H₃BrF₂O₂ | Includes a bromine atom, providing an additional site for synthetic modification (e.g., cross-coupling reactions). google.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-difluorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOWEBVJCVNQS-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluoro but 2 Enoic Acid and Its Direct Precursors

Dehydration Strategies for Butenoic Acid Formation

Synthesis from 3-Hydroxy-4,4-difluorobutanoates

The primary precursors for dehydration are esters of 3-hydroxy-4,4-difluorobutanoic acid. The synthesis of the target unsaturated acid or its ester equivalent relies on the effective removal of the hydroxyl group at the C-3 position and a proton from the C-2 position. Patent literature describes the synthesis of related crotonic acid analogs, such as ethyl (E)-4,4-difluoropent-2-enoate, from the corresponding ethyl 4,4-difluoro-3-hydroxy-pentanoate, highlighting this as a viable pathway. google.com A similar strategy starting from ethyl 4,4-difluoro-3-hydroxy-butanoate is a direct route to the but-2-enoate skeleton. The dehydration of this precursor generates the required α,β-unsaturated system.

Dehydrating Reagents and Reaction Conditions

A variety of reagents and conditions can be employed to effect the dehydration of 3-hydroxy-4,4-difluorobutanoates. The choice of reagent can influence the stereoselectivity and yield of the resulting alkene.

Phosphorus Pentoxide (P₂O₅): P₂O₅ is a powerful dehydrating agent used in the synthesis of substituted pent-2-enoates from their 3-hydroxy-pentanoate precursors. google.com This classical reagent is effective but can require harsh conditions.

Sulfonyl Chlorides: The activation of the hydroxyl group using a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) (TEA), is a common method. The resulting mesylate is a good leaving group, facilitating elimination to form the double bond. This method has been used for the dehydration of ethyl 4,4-difluoro-3-hydroxy-pentanoate. google.com

Mitsunobu Reaction Conditions: The Mitsunobu reaction, which typically uses a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), is a mild method for dehydrating alcohols. wikipedia.orgorganicreactions.orgtcichemicals.com This system activates the hydroxyl group for elimination. A modified Mitsunobu system using diphenyl-2-pyridylphosphine (B124867) and di-butylazodicarboxylate has been specifically reported for the dehydration of ethyl 4,4-difluoro-3-hydroxy-pentanoate. google.comgoogle.com

Martin Sulfurane: This hypervalent sulfur compound, diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, is a specialized reagent for the dehydration of alcohols to olefins under mild and neutral conditions. enamine.netwikipedia.orgthieme-connect.com It is particularly effective for alcohols where other methods might fail or lead to side reactions. enamine.net

The table below summarizes common dehydrating systems for β-hydroxy esters.

| Reagent System | Class | Typical Conditions | Notes |

| P₂O₅ | Lewis Acid | Heating | Powerful, but can be harsh. google.com |

| MsCl, TEA | Sulfonylation/Elimination | 0 °C to room temperature | Forms a mesylate intermediate. |

| PPh₃, DEAD/DIAD | Mitsunobu Reaction | 0 °C to room temperature, THF | Mild conditions, proceeds with inversion if a nucleophile is used, but can effect dehydration. wikipedia.orgorganicreactions.org |

| Martin Sulfurane | Hypervalent Sulfur | Room temperature | Mild, neutral conditions. enamine.netwikipedia.org |

Fluorination of Butenoic Acid Derivatives

Another major synthetic approach involves introducing the geminal difluoride unit onto a pre-existing butenoic acid scaffold. This can be achieved through direct fluorination of a suitable carbonyl precursor or by building the chain with a difluorinated starting material.

Direct Fluorination Methods

Direct deoxofluorination of a keto-ester, such as ethyl 4-oxo-butanoate, can install the required geminal difluoro group at the C-4 position. This transformation replaces a carbonyl oxygen with two fluorine atoms.

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for converting ketones and aldehydes to geminal difluorides. organic-chemistry.org However, DAST is known to be thermally unstable, which can pose safety risks, especially on a larger scale. organic-chemistry.org

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Deoxo-Fluor is a more thermally stable alternative to DAST. thieme-connect.comorganic-chemistry.org It effectively converts ketones to gem-difluorides and is considered safer for larger-scale reactions. organic-chemistry.org The reaction typically involves heating the ketone substrate with the fluorinating agent, sometimes in the presence of a catalytic amount of ethanol.

| Fluorinating Agent | Key Characteristics |

| DAST | Effective for deoxofluorination, but thermally unstable. organic-chemistry.org |

| Deoxo-Fluor® | More thermally stable than DAST, making it preferable for safety and scalability. thieme-connect.comorganic-chemistry.org |

Selective Introduction of Geminal Difluorine Moieties

The selective synthesis can also be approached through methods that build the fluorinated carbon backbone. Electrophilic fluorination strategies have been developed for precursors like 3-butenoic acid derivatives. google.com One innovative approach involves the use of hydrogen fluoride (B91410) (HF) in combination with a hypervalent iodine compound, which generates an electrophilic fluorine species in situ. google.comacs.org This method has been applied to the fluorination of various unsaturated systems, including 3-butenoic acids, to create fluorinated products. google.com

Functionalization of Gem-Difluoroalkenes as Precursors

gem-Difluoroalkenes are versatile and readily accessible fluorinated building blocks that can be converted into a wide array of difluoromethylene-containing products. enamine.netorganic-chemistry.org The synthesis of 4,4-Difluoro-but-2-enoic acid can be envisioned from a simpler gem-difluoroalkene precursor, such as 1,1-difluoro-3-butene, through a sequence of functionalization steps.

The electronic nature of gem-difluoroalkenes dictates their reactivity. The two strongly electron-withdrawing fluorine atoms make the α-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the β-carbon is relatively electron-rich, allowing it to react with electrophiles. enamine.net This reactivity enables a variety of synthetic transformations. organic-chemistry.org For instance, a gem-difluoroalkene can undergo reactions that functionalize the terminal carbon, which can then be elaborated into a carboxylic acid group. Transition metal-catalyzed reactions, such as C-H functionalization, provide a powerful means to introduce new bonds and build molecular complexity from these fluorinated starting materials. organic-chemistry.orgtcichemicals.com While many reactions of gem-difluoroalkenes result in the loss of a fluorine atom (C-F functionalization), fluorine-retentive strategies are being developed to preserve the difluoromethylene group while functionalizing other parts of the molecule. enamine.netwikipedia.org

Hydroacetoxylation of Difluoroacrylates

A direct method for synthesizing esters containing a gem-difluoromethylene unit involves the formal hydroacetoxylation of β,β-difluoroacrylates. nih.govnih.gov In this process, readily available carboxylic acids act as nucleophiles, adding regioselectively to tetrasubstituted or trisubstituted difluoroacrylates. nih.govnih.gov This reaction is noteworthy for proceeding under thermal conditions without the need for catalysts or additives. nih.govnih.gov The gem-difluoroalkenes are susceptible to nucleophilic attack at the difluorinated position due to the strong electron-withdrawing nature of the fluorine atoms. nih.gov While this typically leads to β-fluoride elimination, a "fluorine-retentive strategy" has been developed to favor hydrofunctionalization. nih.gov

The reaction tolerates a wide range of functional groups on the carboxylic acid, including electron-rich, electron-poor, and sterically hindered aromatic carboxylic acids. nih.gov The scope extends to trisubstituted gem-difluoroalkenes and various aryl, heteroaryl, and alkyl carboxylic acids, including drug molecules like ibuprofen (B1674241) and isoxepac. nih.gov

Table 1: Reaction Conditions for the Addition of Carboxylic Acids to gem-Difluoroalkenes nih.gov

| Condition | Carboxylic Acid (equiv) | Temperature (°C) |

| A | 10 | 75 |

| B | 3.0 | 150 |

Data sourced from Org. Lett. 2024, 26, 6, 1261–1264 nih.gov

Addition of Carboxylic Acids to Gem-Difluoroalkenes

The addition of carboxylic acids to gem-difluoroalkenes provides a straightforward protocol for the synthesis of carboxylic esters containing a gem-difluoromethylene unit. nih.govnih.gov This method relies on the nucleophilic addition of carboxylic acids to the electron-deficient double bond of gem-difluoroalkenes. nih.gov The reaction is regioselective, with the carboxylate adding to the carbon bearing the two fluorine atoms. nih.govnih.gov

This approach is particularly valuable as it can be applied to a variety of substrates, including complex drug molecules, demonstrating its utility in late-stage functionalization for the discovery of new fluorinated lead compounds in medicinal chemistry. nih.gov The reaction proceeds under simple heating, obviating the need for catalysts or additives. nih.govnih.gov

Carbon-Carbon Bond Formation Strategies

Cross-Coupling Reactions Leading to Difluorinated Butenoic Acids

Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing difluorinated butenoic acids, these methods often involve the coupling of a difluorinated building block with a suitable partner. For instance, palladium-catalyzed cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids have been shown to be effective. nih.govbeilstein-journals.org These reactions can be controlled to produce either mono- or di-coupled products depending on the stoichiometry of the reagents. nih.govbeilstein-journals.org

The choice of palladium catalyst and base can significantly influence the reaction yield. nih.gov For example, the use of Pd(PPh₃)₂Cl₂ has been shown to be more effective than Pd(OAc)₂ in certain diarylation reactions. nih.gov Furthermore, photoredox/palladium dual catalysis has enabled the selective C–F bond carboxylation of gem-difluoroalkenes with CO₂, providing access to α-fluoroacrylic acids. semanticscholar.org This method is significant as it allows for the carboxylation of an otherwise inert C–F bond. semanticscholar.org

Table 2: Optimization of Di-Coupling Reaction of 2,2-Difluoro-1-iodoethenyl tosylate with Phenylboronic Acid nih.gov

| Catalyst (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (5) | Na₂CO₃ (2) | MeOH | rt | 22 | 30 |

| Pd(OAc)₂ (5) | Cs₂CO₃ (2) | MeOH | rt | 22 | 61 |

| Pd(PPh₃)₂Cl₂ (5) | Cs₂CO₃ (2) | MeOH | rt | 22 | 75 |

Data sourced from Beilstein J. Org. Chem. 2013, 9, 2537–2544 nih.gov

Radical Difluoromethylation Approaches

Radical difluoromethylation has emerged as a prominent strategy for introducing the CF₂H group into organic molecules. rsc.org These methods often involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to an alkene. nih.govacs.org Visible-light-mediated intramolecular oxy-difluoromethylation of alkenoic acids provides a direct route to difluoromethylated lactones. nih.govacs.org This method utilizes a photocatalyst, such as fac-Ir(ppy)₃, to generate the CHF₂ radical from a precursor like difluoromethyltriphenylphosphonium bromide. nih.gov The radical then adds to the alkene, and subsequent oxidation and cyclization yield the desired product. nih.govacs.org

This approach has been shown to be scalable and provides products with excellent regio- and stereoselectivity. nih.gov DFT calculations have supported the proposed mechanism, indicating a highly exergonic addition of the CHF₂ radical to the alkene. nih.govacs.org Another approach involves the silyldifluoromethylation of electron-deficient alkenes using bromo- or iododifluoromethyl-substituted silanes under light irradiation, which proceeds via a radical chain mechanism. acs.org

Stereoselective Synthesis of this compound Isomers

The stereochemistry of this compound and its derivatives is crucial for their biological activity. The (E)-isomer is often the thermodynamically preferred product in many synthetic routes. lookchem.comvulcanchem.com For example, the dehydration of ethyl 4,4-difluoro-3-hydroxy-butanoate can yield the (E)-isomer of ethyl 4,4-difluoro-but-2-enoate.

Stereoselective synthesis can be achieved through various methods. For instance, in the synthesis of γ-amino acids, the (E)-isomer of ethyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate is a key intermediate. researchgate.net The Horner-Wadsworth-Emmons olefination is another powerful tool for the stereoselective synthesis of alkenes, including fluorinated analogs. nih.gov By carefully selecting the base and reaction conditions, it is possible to favor the formation of either the (E) or (Z) isomer. nih.gov For example, using n-BuLi as a base at low temperatures can lead to high E-selectivity in the olefination of aldehydes with triethyl 2-fluoro-2-phosphonoacetate. nih.gov

A patented synthesis route involves the bromination of ethyl 4,4-difluoro-3-hydroxy-butanoate followed by hydrolysis to yield (E)-4-bromo-4,4-difluoro-but-2-enoic acid. This intermediate can then be used in further transformations. Dehydration of ethyl 4,4-difluoro-3-hydroxy-pentanoate using reagents like methanesulfonyl chloride and triethylamine can also lead to the formation of the α,β-unsaturated system, often with a preference for the (E)-isomer.

Reactivity and Mechanistic Investigations of 4,4 Difluoro but 2 Enoic Acid

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4,4-Difluoro-but-2-enoic acid is part of an α,β-unsaturated system. The strong electron-withdrawing effects of both the geminal fluorine atoms at the γ-position and the carboxyl group at the α-position render the double bond electron-deficient.

Electrophilic Addition Reactions

In general, alkenes readily undergo electrophilic addition reactions where the electron-rich π-bond attacks an electrophile. chemistrystudent.comchemistrysteps.com However, in the case of this compound, the double bond is significantly deactivated towards electrophilic attack. The powerful electron-withdrawing nature of the adjacent carboxylic acid and the fluorine atoms reduces the electron density of the π-bond, making it less nucleophilic. uobabylon.edu.iq Consequently, reactions with typical electrophiles like hydrogen halides or halogens are less favorable compared to simple alkenes. uobabylon.edu.iqlibretexts.org While such additions are not impossible, they generally require harsher conditions. The regioselectivity of such an addition would be governed by the formation of the most stable carbocation intermediate, which would likely be influenced by the competing electronic effects of the fluorine and carboxyl groups.

Nucleophilic Addition Reactions (e.g., conjugate additions)

The electron-deficient nature of the double bond in this compound makes it highly susceptible to nucleophilic attack. This reactivity is characteristic of α,β-unsaturated carbonyl compounds, which can undergo conjugate addition, also known as Michael addition. libretexts.orgjove.commasterorganicchemistry.com In this process, a nucleophile attacks the β-carbon of the double bond. libretexts.orgwikipedia.org

Resonance analysis shows that there is a partial positive charge on the β-carbon, making it an electrophilic site. rsc.orgpressbooks.pub Weaker nucleophiles, such as amines, alcohols, and thiols, typically favor this 1,4-addition pathway over direct 1,2-addition to the carbonyl carbon. jove.comresearchgate.net

Table 1: Examples of Nucleophilic Conjugate Addition

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Amine | R₂NH | R₂N-CH(CHF₂)-CH₂-COOH |

| Thiol | RSH | RS-CH(CHF₂)-CH₂-COOH |

The reaction mechanism involves the initial attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to yield the final product. wikipedia.org This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. jlu.edu.cnprinceton.eduthieme-connect.de

Hydrofunctionalization Reactions (e.g., hydroacetoxylation, hydroalkoxylation)

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, are important transformations. For electron-deficient alkenes like this compound, these reactions are often catalyzed by transition metals, such as palladium. Palladium-catalyzed processes like hydroacetoxylation (addition of acetic acid) and hydroalkoxylation (addition of an alcohol) can proceed on activated alkenes.

While specific studies on this compound are not prevalent, the principles of these reactions on similar α,β-unsaturated systems suggest that such transformations are feasible. These reactions can provide routes to valuable functionalized products.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes reactions typical of this functional group, although the electronic influence of the fluorinated alkenyl chain can affect reaction rates.

Esterification Reactions

Esterification of this compound can be readily achieved through standard methods, such as the Fischer esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comoperachem.com

The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgkhanacademy.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and can be driven to completion by removing water as it is formed or by using the alcohol as the solvent. organic-chemistry.orgyoutube.com

Table 2: Fischer Esterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl 4,4-difluoro-but-2-enoate |

| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 4,4-difluoro-but-2-enoate |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of α,β-unsaturated carboxylic acids can be a synthetically useful transformation. acs.org This reaction can be promoted by heat or by using catalysts, including copper-based reagents or photoredox catalysts. researchgate.netbohrium.comajchem-b.com

The decarboxylation of this compound would be expected to yield 3,3-difluoroprop-1-ene. However, the stability of the potential anionic or radical intermediate formed during decarboxylation plays a crucial role. Recent advances in photoredox catalysis have enabled the decarboxylation of various carboxylic acids under mild conditions, often generating radical species that can be trapped or used in subsequent bond-forming reactions. acs.org

For instance, a photocatalytic decarboxylative fluoroalkylation of α,β-unsaturated acids has been developed, suggesting that radical-based pathways are viable for this class of compounds. bohrium.com Such pathways could lead to a variety of derivatives where the carboxyl group is replaced by another functional group. Another possibility is a decarboxylative amination, which has been shown for other α,β-unsaturated carboxylic acids using copper catalysis, to produce enamines. ajchem-b.com The specific products would depend on the reaction conditions and the presence of trapping agents.

Reactivity Modulated by Geminal Difluorine Substitution

The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) at the C-4 position of this compound profoundly influences its chemical reactivity. This substitution pattern activates the molecule for a variety of transformations, particularly those involving the functionalization of the robust carbon-fluorine (C-F) bonds and modification of the electronic properties of the entire molecule.

C-F Bond Functionalization Reactions

The C-F bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. acs.org However, in gem-difluoroalkenes like this compound, the electronic environment facilitates a range of reactions that selectively transform a single C-F bond. acs.org These transformations are crucial for synthesizing monofluoroalkenes, which are valuable motifs in medicinal chemistry. acs.org

Transition metal catalysis is a primary strategy for achieving C-F bond functionalization. acs.orgnih.gov Catalysts based on palladium, copper, nickel, cobalt, and rhodium can mediate the selective cleavage of one C-F bond, typically leading to monofluorinated products. acs.orgnih.gov These reactions often proceed through a key step known as β-fluoride elimination from a β-fluoroalkylmetal intermediate. acs.orgnih.gov The formation of a strong metal-fluoride bond provides the thermodynamic driving force for this process. acs.org

Specific C-F functionalization reactions include:

Hydrodefluorination (HDF): This reaction replaces a fluorine atom with a hydrogen atom. For instance, gem-difluoroalkenes can undergo HDF in the presence of copper-based catalyst systems to produce monofluoroalkenes. nih.gov

Cross-Coupling Reactions: In these reactions, a C-F bond is replaced with a new carbon-carbon or carbon-heteroatom bond. Cobalt-catalyzed C-F/C-H functionalization has been used to couple gem-difluoroalkenes with compounds like indoles, yielding Z-fluoroalkenes with high diastereoselectivity. nih.gov

Radical-Based Functionalization: Radical chemistry offers a mild and powerful method for activating C-F bonds. rsc.org These transformations can involve intermediates such as monofluoroalkenyl radicals, which then participate in cross-coupling or addition/elimination reactions. rsc.org

The table below summarizes selected transition metal-catalyzed C-F functionalization reactions applicable to gem-difluoroalkene systems.

| Reaction Type | Catalyst System (Example) | Product Type | Key Mechanistic Step |

| Hydrodefluorination | Cu(I) salt | Monofluoroalkene | β-Fluoride Elimination |

| C-H/C-F Coupling | Cobalt-based catalyst | Monofluoroalkene | syn Co-F Elimination |

| Defluorinative Silylation | Copper-based catalyst | Silylated Monofluoroalkene | β-Fluoride Elimination |

| Benzylic α-fluoroalkenylation | Rhodium-based catalyst | Monofluoroalkene | β-Fluoride Elimination |

Influence of Fluorine Atoms on Acidity and Electrophilicity

The two fluorine atoms in this compound exert a powerful electron-withdrawing inductive effect, which significantly alters the electronic properties of the molecule, particularly its acidity and the electrophilicity of the carbon-carbon double bond.

Acidity: Fluorine is the most electronegative element, and its presence drastically increases the acidity of carboxylic acids. researchgate.net The withdrawal of electron density by the fluorine atoms stabilizes the carboxylate anion (conjugate base) that forms upon deprotonation. This stabilization makes the proton easier to release, resulting in a lower pKₐ value and thus, stronger acidity. Perfluorinated carboxylic acids are generally several pKₐ units stronger than their non-fluorinated analogs. wikipedia.org For example, the surface pKₐ of perfluorooctanoic acid (PFOA) is 2.2 ± 0.2, significantly lower than the 4.8 ± 0.1 value for its non-fluorinated counterpart, octanoic acid. nih.gov This trend indicates that this compound is a considerably stronger acid than but-2-enoic acid.

Comparative pKₐ Values of Carboxylic Acids

| Compound | Structure | pKₐ (approximate value) |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.59 |

| Difluoroacetic Acid | F₂CHCOOH | 1.34 |

Electrophilicity: this compound is an α,β-unsaturated carbonyl compound. In such systems, the carbonyl carbon and the β-carbon (C-3) are electrophilic sites due to resonance. rsc.org The two sigma-withdrawing fluorine atoms at the C-4 position strongly amplify the electrophilic character of the alkene, particularly at the C-3 position. acs.orgnih.gov This enhanced electrophilicity makes the molecule highly susceptible to nucleophilic attack, a fundamental aspect of its reactivity. nih.gov This property allows gem-difluoroalkenes to serve as potent electrophiles, capable of acting as irreversible inhibitors for various enzymes. nih.gov

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods. Mechanistic studies often focus on identifying key intermediates, analyzing transition states, and clarifying the role of characteristic pathways like β-fluoride elimination.

Radical Intermediates and Pathways

Reactions involving this compound and related gem-difluoroalkenes can proceed through radical pathways, offering alternatives to traditional two-electron (ionic) processes. nih.govrsc.org These reactions are often initiated by chemical promoters, photoredox catalysts, or transition metals. nih.govresearchgate.net

A common mechanistic feature is the addition of a radical species to the gem-difluoroalkene. This addition typically occurs at the difluorinated carbon (C-4), generating a more stable β,β-difluoro radical intermediate. nih.gov This intermediate is stable against the elimination of a fluorine radical and can be trapped by various reagents to form the final product. nih.gov

Examples of radical-mediated transformations include:

Hydrothiolation: An iron-catalyzed hydrothiolation of gem-difluoroalkenes proceeds via a difluoroalkyl radical intermediate, generated by a hydrogen atom transfer (HAT) from an Fe-H species to the alkene. acs.org The presence of radical traps like TEMPO can completely suppress product formation, supporting a radical-based mechanism. acs.org

Difluoroalkylation: Copper-catalyzed reactions often involve the generation of a difluoroalkyl radical (RCF₂•), which then adds to an unsaturated bond. nih.gov

Hydroboration: A regioselective radical hydroboration of gem-difluoroalkenes has been developed to synthesize α-difluoroalkylborons, proceeding through a radical addition pathway. acs.org

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for analyzing the transition states of reactions involving fluorinated compounds. acs.orgpitt.edumdpi.com Such analyses provide insight into reaction barriers (activation energies), geometries of transient species, and the factors controlling selectivity.

In transition metal-catalyzed reactions of gem-difluoroalkenes, the initial interaction between the metal complex and the alkene can proceed through a four-membered transition state. nih.gov Computational studies have been used to rationalize regioselectivity in these systems. For example, DFT calculations for a radical hydroboration reaction revealed that the observed α-selectivity was driven by a kinetically and thermodynamically more favorable radical addition step to the difluorinated carbon. acs.org

Role of Beta-Fluoride Elimination in Difluoroalkene Transformations

Beta-fluoride (β-F) elimination is a characteristic and often dominant mechanistic pathway in the chemistry of gem-difluoroalkenes, particularly in reactions mediated by transition metals. acs.orgnih.gov The process involves the formation of a β-fluoroalkylmetal intermediate, which then readily eliminates a metal fluoride (B91410) salt to generate a monofluoroalkene. nih.gov This step is a key transformation in a vast number of C-F functionalization reactions. nih.govd-nb.info

The general mechanism can be depicted as:

Insertion/Addition: A metal species (M-R) adds across the double bond of the gem-difluoroalkene, forming a β,β-difluoroalkylmetal intermediate.

β-Fluoride Elimination: One of the fluorine atoms at the β-position is eliminated along with the metal, forming a new carbon-carbon double bond and a stable metal-fluoride species (M-F). The formation of the strong M-F bond is a significant thermodynamic driving force for this step. acs.org

This pathway is so prevalent that significant synthetic effort has been dedicated to developing strategies to avoid it when fluorine retention is desired. nih.gov The importance of β-fluoride elimination is exemplified in the rhodium-catalyzed reaction of arylboronic esters with α-(trifluoromethyl)styrenes, where the addition of an arylrhodium(I) species is followed by a subsequent β-fluoride elimination to afford gem-difluoroalkenes. oup.comoup.comelsevierpure.com Mechanistic studies have confirmed that this elimination is the crucial step in the transformation. d-nb.infodntb.gov.ua

Derivatization and Analogues of 4,4 Difluoro but 2 Enoic Acid

Synthesis of Functionalized Esters and Amides

The carboxylic acid functionality of 4,4-Difluoro-but-2-enoic acid serves as a handle for the synthesis of various ester and amide derivatives. These reactions typically proceed through standard acid-catalyzed esterification or amide bond formation protocols.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields the corresponding esters. For example, the synthesis of Ethyl (2E)-4,4-difluorobut-2-enoate is a key transformation, as this ester is often used as a direct precursor to the free acid via hydrolysis. The general scheme for esterification is as follows:

Reactants: this compound, Alcohol (R-OH)

Conditions: Acid catalyst, heat

Product: 4,4-Difluoro-but-2-enoate ester

Amide Formation: Amide derivatives are synthesized by reacting this compound with primary or secondary amines. This reaction is typically facilitated by coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group and promote the formation of the amide bond. This method is crucial for incorporating the difluorinated scaffold into peptide chains.

| Reaction Type | Reactants | Typical Reagents/Conditions | Product Class |

| Esterification | This compound, Alcohol | H₂SO₄ or other acid catalyst | 4,4-Difluorobut-2-enoate Esters |

| Amide Formation | This compound, Amine | DCC, EDC, or other coupling agents | 4,4-Difluorobut-2-enamides |

Halogenated Derivatives and Their Transformations (e.g., Bromination)

The carbon-carbon double bond in this compound and its esters is susceptible to electrophilic addition reactions, allowing for the introduction of additional halogen atoms. Bromination, for example, proceeds by the addition of bromine (Br₂) across the double bond to yield a dibromo-difluoro-butanoic acid derivative.

This transformation creates a highly functionalized aliphatic chain with multiple stereocenters, offering a platform for subsequent substitution and elimination reactions. The presence of multiple halogen atoms can be exploited in various synthetic strategies. The general transformation of halogenated aliphatic compounds can involve processes like reductive dechlorination under specific conditions. nih.govnih.gov

Annulation and Cyclization Reactions to Form Heterocyclic Systems

The strategic placement of functional groups in derivatives of this compound enables their use in annulation and cyclization reactions to construct various heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating novel scaffolds for drug discovery.

Intramolecular cyclization of suitably functionalized derivatives of this compound can lead to the formation of difluorinated lactones (cyclic esters). For instance, reduction of the double bond followed by the introduction of a hydroxyl group at the γ-position (C4) would create a precursor that can undergo acid-catalyzed intramolecular esterification to form a γ-lactone.

While direct synthesis from this compound is a specific pathway, related studies show the feasibility of such cyclizations. For example, substituted 2,4-dioxobutanoic acids can react with hydrazides and subsequently undergo intramolecular cyclization to form furanone derivatives. chimicatechnoacta.ru Furthermore, the successful synthesis of difluorinated bicyclic lactams highlights the utility of fluorinated precursors in generating complex cyclic architectures. nih.gov

Incorporation into Complex Molecular Architectures

The true synthetic utility of this compound is demonstrated by its role as a building block for constructing larger, more complex molecules. The difluoromethylene group is a valuable isostere for other chemical groups and can significantly modulate the physicochemical properties of the target molecule. sigmaaldrich.comossila.com

A significant application of this compound derivatives is in the asymmetric synthesis of non-proteinogenic amino acids. The incorporation of fluorine into amino acids can enhance their metabolic stability and binding affinity to enzymes.

L-4,4-Difluoroglutamic Acid: Several synthetic routes to L-4,4-difluoroglutamic acid have been developed. One approach involves the nucleophilic addition of a difluorinated species to a chiral α-aminoaldehyde. nih.gov Another powerful method is the electrophilic difluorination of an enantiomerically pure bicyclic lactam using N-fluorobenzenesulfonimide, which is then converted to the target amino acid. nih.gov Racemic 4,4-difluoroglutamic acid has also been synthesized through a nitroaldol reaction. researchgate.net

4,4-Difluoro-L-proline: An improved synthesis of 4,4-difluoro-L-proline has been described where the key step is the fluorination of Z-4-keto-L-proline benzyl (B1604629) ester using diethylaminosulfur trifluoride (DAST). nih.govtcichemicals.com This method has also been extended to the synthesis of dipeptide derivatives containing the 4,4-difluoro-L-proline residue. nih.gov

| Target Amino Acid | Key Synthetic Strategy | Precursor/Reagent Example | Reference |

| L-4,4-Difluoroglutamic Acid | Electrophilic difluorination of a lactam | N-fluorobenzenesulfonimide | nih.gov |

| L-4,4-Difluoroglutamic Acid | Nucleophilic addition to a chiral aldehyde | Difluorinated nucleophile | nih.gov |

| 4,4-Difluoro-L-proline | Fluorination of a keto-proline derivative | Diethylaminosulfur trifluoride (DAST) | nih.gov |

This compound and its derivatives are part of a larger class of fluorinated building blocks used extensively in chemical biology and medicinal chemistry. sigmaaldrich.comalfa-chemistry.com The introduction of fluorine can alter acidity, lipophilicity, and metabolic stability with minimal steric impact. sigmaaldrich.com These building blocks are instrumental in creating probes to study biological functions and enzyme mechanisms. nih.gov The stability of the carbon-fluorine bond often imparts higher thermal stability compared to non-fluorinated analogues. sigmaaldrich.com This makes such compounds valuable for developing new pharmaceuticals and agrochemicals. sigmaaldrich.comtcichemicals.com

Research Applications of 4,4 Difluoro but 2 Enoic Acid As a Synthon

Precursor in the Synthesis of Fluorinated Organic Scaffolds

The primary utility of 4,4-Difluoro-but-2-enoic acid lies in its role as a starting material for constructing fluorinated organic frameworks. The introduction of fluorine atoms into organic molecules can enhance properties such as metabolic stability and binding affinity, making them desirable in various fields of chemical research. myskinrecipes.com

In pharmaceutical research, this compound serves as a versatile synthon for developing key intermediates. The gem-difluoromethylene group (CF₂) is recognized as a bioisostere of a carbonyl group or an ether oxygen atom, allowing chemists to design molecules with modified electronic and metabolic properties. researchgate.net Its use is focused on the synthetic utility to create these intermediates rather than on the biological properties of the final drug candidates. The compound's reactivity allows for its incorporation into a variety of molecular backbones destined for further elaboration.

The unique electronic nature of the difluorinated alkene facilitates specific chemical reactions, making it a valuable tool for building complex molecular architectures that are precursors to potential therapeutic agents. myskinrecipes.com

Table 1: Examples of Synthetic Transformations for Pharmaceutical Intermediates

| Reaction Type | Reagent/Catalyst | Resulting Intermediate Scaffold |

|---|---|---|

| Michael Addition | Nucleophiles (e.g., amines, thiols) | β-substituted-α,α-difluoro carboxylic acids |

| Cyclization Reactions | Various | Fluorinated heterocyclic compounds |

| Reduction | e.g., Sodium borohydride | 1,1-Difluoro-2-alkenes |

Similar to its role in pharmaceuticals, this compound is employed in the design and synthesis of novel agrochemicals. The inclusion of fluorine can increase the biological activity and stability of pesticides and herbicides. myskinrecipes.com The compound acts as a foundational element from which more elaborate structures with potential agrochemical applications are built. Researchers utilize it to create fluorinated analogues of existing agrochemicals to study structure-activity relationships and develop more effective or environmentally stable products.

Beyond life sciences, this compound is an intermediate in the production of specialty chemicals and advanced materials. myskinrecipes.com The presence of fluorine in a molecule can impart desirable properties such as thermal stability, chemical resistance, and altered surface properties (hydrophobicity). myskinrecipes.com This makes it a useful component in the synthesis of fluorinated polymers and coatings designed for high-performance applications where resistance to heat, chemicals, or UV degradation is required. myskinrecipes.com

Role in the Study of Fluorine Chemistry Reaction Mechanisms

This compound serves as a model substrate in academic research to investigate the mechanisms of reactions involving fluorinated compounds. myskinrecipes.com The two electron-withdrawing fluorine atoms render the double bond electrophilic, making it susceptible to attack by nucleophiles. researchgate.net Studying its reactions helps elucidate fundamental principles of reactivity and stereoselectivity in organofluorine chemistry. This research contributes to the development of new synthetic methodologies for creating fluorinated molecules with precise control over their three-dimensional structure. myskinrecipes.com

Enabling Reagent for Novel Catalytic Transformations

The compound is also a key reagent in the development of new catalytic reactions, particularly those mediated by transition metals. Its defined structure allows researchers to test the efficacy and scope of novel catalytic systems designed for C-F bond activation or the functionalization of fluorinated alkenes.

This compound and other gem-difluoroalkenes are important substrates in a variety of transition metal-catalyzed reactions. nih.gov These transformations often involve the selective activation and functionalization of a carbon-fluorine (C-F) bond, which is traditionally challenging. researchgate.netescholarship.org A common pathway in these reactions involves the formation of a β-fluoro alkylmetal intermediate, which can then undergo a process called β-fluoride elimination to yield a monofluorinated alkene product. nih.gov This strategy provides a powerful method for accessing densely functionalized monofluorinated molecules from readily available difluorinated precursors. researchgate.net

Table 2: Transition Metal-Catalyzed Reactions Involving gem-Difluoroalkene Substrates

| Catalyst System (Metal) | Reaction Type | General Product Class |

|---|---|---|

| Copper (Cu) | Fluoroalkenylation | Monofluoroalkenes |

| Palladium (Pd) | Cross-coupling | Functionalized monofluoroalkenes |

| Rhodium (Rh) | C-F Functionalization | Monofluorinated products |

Involvement in Organocatalytic and Photocatalytic Processes

This compound and its derivatives are valuable synthons in asymmetric organocatalysis and are emerging as potential substrates in photocatalytic transformations. The presence of the α,β-unsaturated system, activated by the electron-withdrawing difluoromethyl group at the γ-position, renders the molecule susceptible to a variety of catalytic transformations, enabling the construction of complex fluorinated molecules.

Organocatalytic Applications

The primary application of derivatives of this compound in organocatalysis is as a Michael acceptor. The electron-deficient nature of the double bond facilitates the conjugate addition of various nucleophiles, a reaction that can be rendered enantioselective through the use of chiral organocatalysts.

A key example is the Michael addition of nitroalkanes to ethyl (E)-4,4-difluorobut-2-enoate, the ethyl ester of this compound. This reaction provides a route to γ,γ-difluoro-δ-nitro esters, which are versatile intermediates for the synthesis of various fluorinated compounds. The reaction proceeds efficiently, demonstrating the utility of this class of compounds as substrates in organocatalytic C-C bond-forming reactions. While detailed studies on the asymmetric version of this specific reaction are not extensively documented in the provided context, the general principles of organocatalytic Michael additions to fluorinated α,β-unsaturated systems suggest high potential for enantiocontrol.

Below is a table summarizing the findings for the organocatalytic Michael addition to a derivative of this compound:

| Reaction | Michael Acceptor | Nucleophile | Product Class | Significance |

| Michael Addition | Ethyl (E)-4,4-difluorobut-2-enoate | Nitroalkanes | γ,γ-Difluoro-δ-nitro esters | Synthesis of versatile fluorinated building blocks |

Photocatalytic Potential

While specific research detailing the direct use of this compound in photocatalytic processes is not yet widely reported, its structural motifs—an α,β-unsaturated carboxylic acid and a gem-difluoroalkene—are known to be reactive under photocatalytic conditions. This suggests a strong potential for its application in a range of photoredox-catalyzed reactions.

For instance, α,β-unsaturated carboxylic acids are known to undergo photocatalytic decarboxylative functionalization. In these processes, visible light and a suitable photocatalyst can initiate the extrusion of CO2, generating a vinyl radical that can then participate in various bond-forming reactions. Given this precedent, this compound could potentially undergo photocatalytic decarboxylation to form a difluoroallylic radical, which could then be trapped by a suitable coupling partner.

Furthermore, the gem-difluoroalkene moiety is a known participant in photocatalytic reactions. These reactions often involve radical addition to the double bond. The generation of radical species under visible light irradiation in the presence of a photocatalyst can lead to the formation of a wide array of difluoromethylated products.

The combination of both a carboxylic acid and a gem-difluoroalkene in this compound opens up possibilities for novel intramolecular photocatalytic reactions, such as radical cyclizations, or bifunctionalizations where both reactive sites are engaged. Research in this area is anticipated to expand the synthetic utility of this versatile fluorinated synthon.

Computational and Theoretical Investigations of 4,4 Difluoro but 2 Enoic Acid

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of 4,4-Difluoro-but-2-enoic acid is not rigid, with rotation possible around the single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the transition states for their interconversion. This is crucial as the conformation of a molecule can significantly impact its reactivity and interactions.

For this compound, the key dihedral angles to consider are those around the C2-C3 and C3-C4 bonds. The relative energies of different conformers (e.g., syn-periplanar, anti-periplanar, synclinal, anticlinal) can be calculated using computational methods. These calculations would likely reveal the most stable arrangement of the carboxylic acid group relative to the difluorinated carbon.

The stereochemical preferences would also be a focus of such studies. The presence of the double bond introduces the possibility of E and Z isomers. Computational methods can be used to calculate the relative energies of these isomers to determine which is more stable.

Prediction of Reactivity Profiles and Selectivity (e.g., Regio- and Stereoselectivity)

Computational chemistry can predict how this compound is likely to react with other chemical species. The electronic structure calculations mentioned earlier provide the initial clues. For instance, the electron-deficient nature of the carbon-carbon double bond, due to the influence of the difluoro group, suggests that it will be susceptible to nucleophilic attack. researchgate.net

Reactivity indices, derived from conceptual Density Functional Theory (DFT), such as Fukui functions and local softness, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. This allows for predictions of regioselectivity in reactions. For example, in an addition reaction to the double bond, these calculations could predict whether a nucleophile would preferentially attack the C2 or C3 position.

Stereoselectivity can also be investigated by modeling the transition states of different reaction pathways. By comparing the activation energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially.

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. nih.gov For reactions involving this compound, DFT calculations can be employed to map out the entire potential energy surface of a proposed reaction.

This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. By identifying the lowest energy pathway, the most probable reaction mechanism can be elucidated. For instance, in a cycloaddition reaction, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn

The insights gained from DFT calculations can be invaluable for understanding the role of the difluoro group in influencing reaction barriers and the stability of intermediates. These theoretical studies can complement experimental work by providing a detailed molecular-level picture of the reaction process. nih.govarxiv.orgrsc.org

Molecular Modeling for Understanding Fluorine's Impact on Molecular Interactions (general, not specific to biological systems for clinical use)

Molecular modeling encompasses a range of computational techniques used to study molecular behavior. In the context of this compound, molecular modeling can be used to understand how the presence of fluorine atoms affects its non-covalent interactions.

Fluorine is known to have a dual effect on molecular polarity, capable of increasing both the hydrophobic surface and the polarity of nearby functional groups. nih.gov Molecular modeling can be used to explore how this compound might interact with other molecules or surfaces. For example, simulations could be run to study its interaction with a nonpolar solvent versus a polar solvent, providing insights into its solubility characteristics.

Furthermore, the difluoromethyl group can participate in non-covalent interactions such as hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds. Molecular modeling can be used to investigate the strength and geometry of these interactions, which can be important for understanding the condensed-phase behavior of the compound.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The industrial-scale synthesis of fluorinated intermediates like 4,4-Difluoro-but-2-enoic acid necessitates processes that are not only efficient but also economically and environmentally sustainable. Current research is geared towards improving existing synthetic protocols by replacing hazardous or inefficient reagents.

A notable advancement is the refinement of the dehydration step in the synthesis of the ethyl ester of this compound, a direct precursor to the acid. Traditional methods often employ reagents like triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) google.comgoogle.com. However, these reagents present significant drawbacks for large-scale production. DEAD is known to be thermally unstable and sensitive, while the use of triphenylphosphine generates triphenylphosphine oxide as a byproduct, which complicates purification and adds to the waste stream google.com.

An improved process utilizes methanesulfonyl chloride and triethylamine (B128534) for the dehydration of ethyl 4,4-difluoro-3-hydroxy-butanoate google.com. This method avoids the formation of problematic byproducts and uses more stable, manageable reagents, making it more suitable for commercial-scale operations google.comgoogle.com.

Future research will likely focus on further enhancing the sustainability of this synthesis. Key areas of investigation include:

Catalytic Dehydration: Developing catalytic, rather than stoichiometric, dehydration methods to minimize waste.

Greener Solvents: Replacing conventional organic solvents like dichloromethane (B109758) (DCM) with more environmentally benign alternatives.

Biocatalysis: Exploring enzymatic pathways for the synthesis or resolution of precursors, which could offer high selectivity under mild conditions.

Table 1: Comparison of Reagents for Dehydration in 4,4-Difluoro-but-2-enoate Synthesis

| Reagent System | Advantages | Disadvantages | Suitability for Scale-up |

|---|---|---|---|

| Triphenylphosphine / DEAD | Effective for dehydration | Expensive, thermally unstable reagents; significant byproduct waste (triphenylphosphine oxide); difficult purification google.com | Poor |

| Phosphorus pentoxide (P2O5) | Dehydrating agent | Solid reagent, difficult to handle on a large scale google.com | Moderate |

Exploration of Unconventional Reactivity Modalities

The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing difluoromethyl group, the conjugated alkene, and the carboxylic acid function. While it is established as a building block in organic synthesis, its full reactive potential remains to be explored myskinrecipes.com. Research is currently underway to better understand the reaction mechanisms involving fluorinated alkenes and carboxylic acids myskinrecipes.com.

Future work should systematically investigate its participation in a wider range of chemical transformations. The conjugated system makes it a prime candidate for various reactions, including:

Pericyclic Reactions: Its reactivity as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions could provide rapid access to complex difluorinated cyclic and bicyclic systems. The electronic nature of the double bond, influenced by the CF2 group, could lead to unique selectivity.

Michael Additions: As a Michael acceptor, it can react with a diverse range of nucleophiles to install functionality at the 3-position, creating valuable difluorinated carboxylic acid derivatives.

Radical Reactions: The alkene is susceptible to radical additions, opening avenues for novel C-C and C-X bond formations.

Exploring these unconventional modalities will unlock new synthetic pathways and provide access to novel classes of fluorinated compounds that are currently difficult to obtain.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering benefits such as enhanced safety, improved heat and mass transfer, better reproducibility, and facile scalability. To date, the application of flow chemistry to the synthesis and derivatization of this compound is not widely reported in the literature, representing a significant area for future development.

The improved batch synthesis using methanesulfonyl chloride, which is amenable to liquid handling, provides a strong foundation for its adaptation to a continuous flow process google.com. Integrating the synthesis of this compound and its derivatives into automated platforms would enable:

High-Throughput Screening: Rapid generation of a library of derivatives for biological screening by automating the reaction with various nucleophiles, alcohols, or amines.

Process Optimization: Automated platforms can efficiently screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions.

On-Demand Manufacturing: Production of specific quantities of the acid or its derivatives as needed, reducing the need for large-scale storage of potentially reactive intermediates.

Advancements in Asymmetric Catalysis Utilizing this compound

Chirality is a critical feature of most pharmaceuticals, and the development of catalytic asymmetric methods for synthesizing enantiomerically pure compounds is a cornerstone of modern organic chemistry. Fluorinated stereocenters, in particular, are of high interest due to their profound impact on a molecule's conformational preferences and biological activity.

Currently, there is a scarcity of reported methods for the direct asymmetric functionalization of the this compound scaffold. This represents a major opportunity for innovation in catalysis. Future research should target the development of catalytic systems for reactions such as:

Asymmetric Conjugate Addition: The addition of nucleophiles to the double bond using chiral catalysts (organocatalysts or transition metal complexes) would generate valuable chiral difluorinated synthons with a new stereocenter at the C3 position.

Asymmetric Hydrogenation: Catalytic reduction of the C=C double bond using a chiral catalyst could provide access to enantiomerically enriched 4,4-difluorobutanoic acid derivatives.

Asymmetric Dihydroxylation/Epoxidation: Creating chiral diols or epoxides from the alkene would introduce multiple stereocenters and highly versatile functional groups for further elaboration.

Table 2: Potential Asymmetric Transformations of this compound

| Asymmetric Reaction | Potential Catalyst Type | Chiral Product |

|---|---|---|

| Conjugate Addition | Chiral Phase-Transfer, Chiral Lewis Acid, Organocatalyst | 3-substituted-4,4-difluorobutanoic acid |

| Hydrogenation | Chiral Rhodium or Ruthenium complexes | 4,4-difluorobutanoic acid |

| Dihydroxylation | Chiral Osmium or Ruthenium complexes | 2,3-dihydroxy-4,4-difluorobutanoic acid |

The successful development of these methods would significantly elevate the utility of this compound as a chiral building block.

Expanding the Scope of Complex Fluorinated Molecular Synthesis

The primary utility of this compound lies in its role as a building block for creating more complex molecules with enhanced biological activity and stability myskinrecipes.com. The difluoromethyl group is a well-regarded bioisostere for hydroxyl or thiol groups and can favorably modulate properties like lipophilicity and metabolic stability.

Several examples highlight its incorporation into larger, biologically active molecules. For instance, the ethyl ester of this compound serves as a key intermediate in the synthesis of biaryl derivatives that function as GPR120 agonists, which are under investigation for the treatment of metabolic diseases such as type 2 diabetes and inflammation google.com. In another example, it is used to prepare 4-Benzooxazol-2-yl-4,4-difluoro-but-2-enoic acid ethyl ester, demonstrating its utility in constructing complex heterocyclic systems google.com.

The future in this area will involve applying the compound to an even broader range of complex targets. Potential applications include:

Fluorinated Peptidomimetics: Incorporation into peptide structures to enhance stability against proteolytic degradation.

Agrochemicals: Synthesis of novel pesticides and herbicides where the difluoro moiety can improve efficacy and environmental persistence profiles.

Materials Science: Use as a monomer or precursor for fluorinated polymers and specialty coatings with desirable properties like thermal and chemical resistance myskinrecipes.com.

Table 3: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material | Resulting Complex Molecule/Scaffold | Application Area |

|---|---|---|

| This compound ethyl ester | Biaryl GPR120 Agonist | Pharmaceuticals (Metabolic Diseases) google.com |

| This compound ethyl ester | 4-Benzooxazol-2-yl-4,4-difluoro-but-2-enoic acid ethyl ester | Heterocyclic Chemistry google.com |

As new synthetic methods and reactivity patterns are discovered, the scope of complex molecules accessible from this compound will undoubtedly continue to expand, solidifying its importance in fluorine chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-difluoro-but-2-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated alkenoic acids typically involves halogen-exchange reactions or fluorination of α,β-unsaturated precursors. For example, fluorinated esters (e.g., ethyl 4,4-difluoroacetoacetate) can serve as intermediates, followed by hydrolysis and decarboxylation . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., trifluoroacetic acid in dichloromethane) significantly impact yield and purity, as seen in analogous fluorinated benzoic acid syntheses .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : To separate and quantify impurities using reverse-phase columns with UV detection (λ = 210–230 nm for carboxylates).

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ -110 to -130 ppm for CF groups) .

- Melting Point Analysis : Compare observed values (e.g., 185–187°C for structurally similar fluorobenzoic acids) with literature data .

Q. What are the key stability considerations for this compound under storage?

- Methodological Answer : Fluorinated carboxylic acids are prone to hydrolysis in humid environments. Store under inert gas (N/Ar) at ≤4°C in airtight containers. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., vs. NMR) for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic stereochemistry or solvent effects. Use:

- Variable Temperature (VT) NMR : To detect conformational changes in the enoic acid backbone.

- DFT Calculations : Model fluorine’s electronic effects on chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What strategies enable stereoselective synthesis of this compound derivatives for medicinal chemistry applications?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation of fluorinated dienoates using Rh(I) or Ir(I) complexes with phosphine ligands.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters of the acid .

- Fluorine-Directed Synthesis : Leverage fluorine’s electron-withdrawing effects to control regioselectivity in cycloadditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) using software like AutoDock Vina.

- Reactivity Descriptors : Calculate Fukui indices (f) to identify electrophilic sites on the carbonyl carbon .

- Solvent Effects : Use COSMO-RS to model solvation free energies in polar aprotic solvents (e.g., DMF) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) to confirm IC reproducibility.

- Control Experiments : Include known inhibitors (e.g., difluorinated salicylic acid derivatives) and fluorinated analogs to isolate structural effects .

- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in fluorinated enoic acid derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate electronic parameters (Hammett σ) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality of spectral/biological datasets to identify key variables .

- Machine Learning : Train models on fluorinated compound libraries to predict activity against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.